molecular formula C14H14N6O2 B11693832 5,7-dimethyl-N'-[(E)-(5-methylfuran-2-yl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

5,7-dimethyl-N'-[(E)-(5-methylfuran-2-yl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B11693832
M. Wt: 298.30 g/mol
InChI Key: MXDOSSVGWWHBEU-VIZOYTHASA-N
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Description

5,7-Dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves the condensation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide with 5-methylfuran-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the production efficiency.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

5,7-Dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethyl-N’-[(E)-(4-nitrophenyl)methylene]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
  • 5,7-Dimethyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Uniqueness

5,7-Dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is unique due to its specific structural features, such as the presence of the furan ring and the specific positioning of the methyl groups. These structural characteristics contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

5,7-dimethyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H14N6O2/c1-8-6-9(2)20-14(16-8)17-12(19-20)13(21)18-15-7-11-5-4-10(3)22-11/h4-7H,1-3H3,(H,18,21)/b15-7+

InChI Key

MXDOSSVGWWHBEU-VIZOYTHASA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=NN3C(=CC(=NC3=N2)C)C

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=NN3C(=CC(=NC3=N2)C)C

Origin of Product

United States

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